molecular formula C15H11BrO3 B14287961 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one CAS No. 138846-94-3

4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one

Katalognummer: B14287961
CAS-Nummer: 138846-94-3
Molekulargewicht: 319.15 g/mol
InChI-Schlüssel: GEINCQISJGPZEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one is an organic compound that features a bromophenyl group attached to a benzodioxepinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one typically involves the reaction of 4-bromophenylacetic acid with appropriate reagents to form the desired benzodioxepinone structure. One common method involves the use of bromine and mercuric oxide to introduce the bromine atom into the phenylacetic acid, followed by cyclization to form the benzodioxepinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also undergo metabolic transformations that contribute to its overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its benzodioxepinone structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

138846-94-3

Molekularformel

C15H11BrO3

Molekulargewicht

319.15 g/mol

IUPAC-Name

2-(4-bromophenyl)-2,3-dihydro-1,5-benzodioxepin-4-one

InChI

InChI=1S/C15H11BrO3/c16-11-7-5-10(6-8-11)14-9-15(17)19-13-4-2-1-3-12(13)18-14/h1-8,14H,9H2

InChI-Schlüssel

GEINCQISJGPZEZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC2=CC=CC=C2OC1=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.